![molecular formula C15H11Cl3N2O4 B11699322 2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide](/img/structure/B11699322.png)
2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3N2O4 . This compound is known for its unique chemical structure, which includes a nitro group, a trichloro group, and a phenoxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide typically involves multiple steps. . Industrial production methods may vary, but they generally involve similar steps with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, affecting cellular processes. The trichloro and phenoxyethyl groups contribute to its overall chemical reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide can be compared with similar compounds such as:
- 2-nitro-N-(2,2,2-trichloro-1-(2-chloro-phenylamino)-ethyl)-benzamide
- 2-nitro-N-(2,2,2-trichloro-1-(2-methoxy-phenylamino)-ethyl)-benzamide
These compounds share similar structural features but differ in the substituents attached to the benzamide core, which can lead to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C15H11Cl3N2O4 |
---|---|
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide |
InChI |
InChI=1S/C15H11Cl3N2O4/c16-15(17,18)14(24-10-6-2-1-3-7-10)19-13(21)11-8-4-5-9-12(11)20(22)23/h1-9,14H,(H,19,21) |
InChI-Schlüssel |
BVGGLQALKCTCRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.